molecular formula C8H8N2O3S2 B12888012 2-(Methylthio)benzo[d]oxazole-7-sulfonamide

2-(Methylthio)benzo[d]oxazole-7-sulfonamide

Cat. No.: B12888012
M. Wt: 244.3 g/mol
InChI Key: VOEJKAVOACUVNC-UHFFFAOYSA-N
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Description

2-(Methylthio)benzo[d]oxazole-7-sulfonamide is a chemical compound with the molecular formula C8H7NOS It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)benzo[d]oxazole-7-sulfonamide typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania-alumina mixed oxide . The reaction is carried out under controlled conditions, often involving aqueous hydrogen peroxide and ethanol as solvents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)benzo[d]oxazole-7-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in ethanol.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoxazole ring.

Scientific Research Applications

2-(Methylthio)benzo[d]oxazole-7-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylthio)benzo[d]oxazole-7-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor in various biochemical pathways .

Comparison with Similar Compounds

  • 2-Methylthio Benzoxazole
  • 2-Methylmercaptobenzoxazole
  • 2-(Methylthio)benzoxazole

Comparison: 2-(Methylthio)benzo[d]oxazole-7-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to other benzoxazole derivatives, this compound exhibits enhanced solubility and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H8N2O3S2

Molecular Weight

244.3 g/mol

IUPAC Name

2-methylsulfanyl-1,3-benzoxazole-7-sulfonamide

InChI

InChI=1S/C8H8N2O3S2/c1-14-8-10-5-3-2-4-6(7(5)13-8)15(9,11)12/h2-4H,1H3,(H2,9,11,12)

InChI Key

VOEJKAVOACUVNC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(O1)C(=CC=C2)S(=O)(=O)N

Origin of Product

United States

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